4-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid heptyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid heptyl ester is a synthetic organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly used in fragrances and flavoring agents. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid heptyl ester typically involves the esterification of 4-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid with heptyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and the use of polymer-supported catalysts can be employed to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
4-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid heptyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Electrophiles such as alkyl halides can be used in nucleophilic substitution reactions involving the amino group.
Major Products Formed
Scientific Research Applications
4-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid heptyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid heptyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Isopentyl acetate: Known for its banana-like odor, used in fragrances.
Uniqueness
4-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid heptyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H22F3NO2 |
---|---|
Molecular Weight |
317.35 g/mol |
IUPAC Name |
heptyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate |
InChI |
InChI=1S/C16H22F3NO2/c1-2-3-4-5-6-11-22-15(21)13-9-7-12(8-10-13)14(20)16(17,18)19/h7-10,14H,2-6,11,20H2,1H3 |
InChI Key |
VPOITQDGRPGVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.